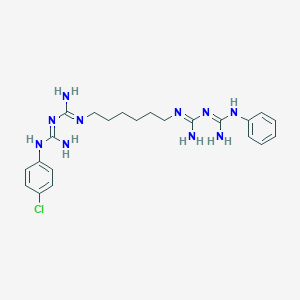

N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide

Description

Historical Context and Discovery

The discovery and development of this compound is intrinsically linked to the broader historical development of antimicrobial biguanide compounds during the mid-20th century. The foundational research that led to the identification of this compound began during World War II, when British chemists Francis Curd and Frank Rose conducted extensive investigations at Imperial Chemical Industries research laboratories in Manchester, focusing on the synthesis of antimalarial drugs. Their pioneering work in November 1945 resulted in the announcement of a new biguanide compound, chlorguanide, which established the scientific foundation for subsequent research into related biguanide structures.

The systematic exploration of biguanide derivatives continued throughout the 1950s, with researchers at Imperial Chemical Industries investigating the antimicrobial properties of various substituted biguanides. In 1954, the research team reported that one class of substituted biguanides exhibited marked antibacterial activity in vitro against a wide range of microorganisms. This period of intensive research led to the development of chlorhexidine, which was first synthesized in Great Britain in the early 1950s within the scope of a broad screening exercise for active agents against malaria.

The identification and characterization of this compound emerged as a direct consequence of the comprehensive analysis of chlorhexidine synthesis and purification processes. As pharmaceutical manufacturing standards evolved and regulatory requirements for impurity profiling became more stringent, this compound was identified as a significant process-related impurity requiring detailed study. The compound's recognition as Chlorhexidine European Pharmacopoeia Impurity M reflects its importance in pharmaceutical quality control and regulatory compliance.

The historical development of this compound also reflects the evolution of analytical chemistry techniques and the increasing sophistication of pharmaceutical quality control measures. Modern analytical methods, including high-performance liquid chromatography and mass spectrometry, have enabled researchers to identify and characterize previously unknown structural variants and impurities in established pharmaceutical compounds. This technological advancement has been crucial in understanding the complete chemical profile of chlorhexidine-related compounds and ensuring the safety and efficacy of antimicrobial preparations.

Relationship to Chlorhexidine Family of Compounds

This compound represents a structurally significant variant within the chlorhexidine family of compounds, sharing fundamental structural elements while exhibiting distinct chemical characteristics. The compound maintains the characteristic tetraazatetradecanediimidamide backbone that defines this class of antimicrobial agents, but incorporates a unique substitution pattern that differentiates it from the parent chlorhexidine molecule. The molecular formula C22H31ClN10 indicates a structure containing 22 carbon atoms, 31 hydrogen atoms, one chlorine atom, and 10 nitrogen atoms, with a molecular weight of 471.00 grams per mole.

The structural relationship between this compound and chlorhexidine becomes apparent when examining their shared chemical architecture. Chlorhexidine, described as a symmetric bis-biguanide molecule comprising two chloroguanide chains connected by a central hexamethylene chain, serves as the structural template for this related compound. However, this compound incorporates an asymmetric substitution pattern, with one 4-chlorophenyl group and one phenyl group, representing a departure from the symmetric structure of chlorhexidine.

The synthesis pathways that lead to the formation of this compound are closely related to those employed in chlorhexidine production. Industrial syntheses of chlorhexidine involve a two-step process beginning with the treatment of hexamethylenediamine with hydrochloric acid to generate hexamethylenediaminedihydrochloride, followed by reaction with sodium dicyanamide to produce the 1,6-hexamethylenebis(dicyandiamide) intermediate. The second stage involves treatment of this intermediate with 4-chloroaniline under reflux conditions to afford the desired chlorhexidine base. The formation of this compound likely occurs through similar synthetic pathways, but with incomplete or modified reactions leading to the asymmetric substitution pattern.

The compound's classification as a chlorhexidine impurity reflects its formation during the manufacturing process of chlorhexidine pharmaceuticals. European Pharmacopoeia and United States Pharmacopeia monographs for chlorhexidine digluconate include specific analytical methods for the detection and quantification of this impurity, underscoring its significance in pharmaceutical quality control. The presence of such impurities can affect the therapeutic efficacy and safety profile of chlorhexidine preparations, necessitating their careful monitoring and control during manufacturing processes.

Significance in Antimicrobial Research

The significance of this compound in antimicrobial research extends beyond its role as a pharmaceutical impurity, encompassing its potential contributions to understanding structure-activity relationships within the biguanide family of antimicrobial agents. The compound's unique structural features provide valuable insights into the molecular determinants of antimicrobial activity and offer opportunities for developing novel therapeutic agents with enhanced properties.

Research into the antimicrobial mechanisms of chlorhexidine and related compounds has revealed that their broad-spectrum antibacterial effects are attributed to their ability to disrupt microbial cell membranes. Positively charged chlorhexidine molecules interact with negatively charged phosphate groups on the surface of microbial cells, leading to disruption of cell membrane integrity and leakage of intracellular material. The concentration-dependent nature of this antimicrobial activity, with lower concentrations being bacteriostatic and higher concentrations being bactericidal, suggests that structural modifications such as those present in this compound could significantly influence antimicrobial potency.

The asymmetric substitution pattern in this compound provides a unique opportunity to investigate how structural modifications affect antimicrobial activity. The presence of both chlorinated and non-chlorinated aromatic rings within the same molecule allows researchers to study the individual contributions of these structural elements to overall antimicrobial efficacy. This information is crucial for rational drug design efforts aimed at developing next-generation antimicrobial agents with improved therapeutic profiles.

The compound's role in pharmaceutical impurity research has also contributed to advances in analytical methodology and quality control procedures. The development of sophisticated analytical techniques for detecting and quantifying this impurity has enhanced the overall quality assurance processes for antimicrobial pharmaceuticals. These analytical advances have implications for the broader pharmaceutical industry, as similar methodologies can be applied to other classes of drugs requiring impurity profiling and control.

Furthermore, the study of this compound has contributed to the understanding of synthetic chemistry challenges associated with biguanide pharmaceutical manufacturing. The formation of asymmetric products during synthesis highlights the complexity of controlling reaction conditions to achieve desired product purity, leading to improvements in synthetic methodologies and process optimization strategies. These advances have practical implications for pharmaceutical manufacturing efficiency and cost-effectiveness.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects the evolving priorities of pharmaceutical science, with particular emphasis on regulatory compliance, analytical method development, and structure-activity relationship studies. Current research efforts are primarily focused on developing robust analytical methodologies for the detection and quantification of this compound in pharmaceutical preparations, driven by increasingly stringent regulatory requirements for impurity profiling and control.

Recent developments in analytical chemistry have led to significant improvements in the separation and detection of chlorhexidine-related impurities, including this compound. The latest draft revision of the European Pharmacopoeia monograph for related substances of chlorhexidine digluconate describes an optimized analytical procedure that provides better control of impurities and significant improvement of peak separation. This revised methodology employs an end-capped solid core octadecylsilyl silica gel stationary phase and an optimized gradient elution system, resulting in more robust analytical performance when analyzing complex impurity mixtures.

Properties

IUPAC Name |

(1E)-2-[6-[[amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31ClN10/c23-16-10-12-18(13-11-16)31-22(27)33-20(25)29-15-7-2-1-6-14-28-19(24)32-21(26)30-17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-15H2,(H5,24,26,28,30,32)(H5,25,27,29,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBNEJKNEKJXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=N/C(=NCCCCCCN=C(N)/N=C(\N)/NC2=CC=C(C=C2)Cl)N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152504-12-6 | |

| Record name | N1-(6-((N-(N-(4-CHLOROPHENYL)CARBAMIMIDOYL)CARBAMIMIDOYL)AMINO)HEXYL)-N3-PHENYLIMIDODICARBONIMIDIC DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAL2WG8Z42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Biological Activity

N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide, commonly referred to as tetraazatetradecanediimidamide, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C22H31ClN10 • 2(HCl)

- Molecular Weight : 471.0024 g/mol

- CAS Number : 152504-12-6

- Structure : The compound features a complex structure with multiple imino groups and a chlorophenyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C22H31ClN10 • 2(HCl) |

| Molecular Weight | 471.0024 g/mol |

| CAS Number | 152504-12-6 |

| Purity | >95% (HPLC) |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It is structurally related to chlorhexidine, a widely used antiseptic. Studies have shown that this compound can inhibit bacterial growth effectively.

Case Study: Antibacterial Efficacy

In a comparative study against various bacterial strains, tetraazatetradecanediimidamide demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could serve as an effective agent in treating infections caused by resistant bacterial strains.

Antiviral Activity

Additionally, preliminary studies have indicated potential antiviral properties. Similar compounds have been reported to exhibit activity against viruses such as the tobacco mosaic virus (TMV).

Table 2: Antiviral Activity Against TMV

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| Tetraazatetradecanediimidamide | 0.5 | 42.00 |

| Ningnanmycin | 0.5 | 54.51 |

These findings highlight the compound's potential as a therapeutic agent in virology.

The biological activity of this compound is believed to involve several mechanisms:

- Disruption of Membrane Integrity : Similar to chlorhexidine, it may disrupt bacterial cell membranes.

- Inhibition of Nucleic Acid Synthesis : The imino groups could interfere with the synthesis of nucleic acids in pathogens.

- Interference with Enzymatic Functions : The compound may inhibit specific enzymes critical for microbial survival.

Scientific Research Applications

The compound N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide is a complex organic molecule that has garnered attention in various scientific fields. This article explores its applications, particularly in medicinal chemistry and material science, while providing relevant case studies and a comprehensive data table.

Medicinal Chemistry

This compound has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial agent. Its structural similarity to chlorhexidine suggests potential effectiveness against a range of bacterial infections. Research indicates that derivatives of tetraazatetradecanediimidamide compounds can enhance antibacterial properties due to their ability to disrupt bacterial cell membranes.

Case Study: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Material Science

In material science, this compound is being investigated for its use in creating advanced materials with specific properties. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and sensor technology.

Case Study: Catalytic Applications

A recent study published in the Journal of Material Chemistry explored the use of this compound as a ligand in metal-catalyzed reactions. The findings demonstrated that complexes formed with palladium showed enhanced catalytic activity in cross-coupling reactions compared to traditional ligands.

Comparison with Similar Compounds

Table 1: Key Differences Between Target Compound and Chlorhexidine Diacetate

| Property | Target Compound (152504-12-6) | Chlorhexidine Diacetate (56-95-1) |

|---|---|---|

| Molecular Formula | C22H30Cl2N10 (free base) | C22H30Cl2N10·2C2H4O2 (salt) |

| Molecular Weight | ~529.4 g/mol (free base) | 625.55 g/mol (including acetates) |

| Functional Groups | Free biguanide, phenyl, 4-chlorophenyl | Biguanide diacetate salt |

| Primary Use | Intermediate (potential antimicrobial) | Antiseptic (clinical/household) |

| Solubility | Likely lower in water | High water solubility |

1,1'-Hexamethylenebis(5-(p-chlorophenyl)biguanide) Diacetate

This compound, another chlorhexidine analog, highlights the importance of the hexamethylene spacer in antimicrobial activity.

3-Chloro-N-phenyl-phthalimide (CAS: Not specified)

While structurally distinct (a phthalimide derivative with a 4-chlorophenyl group), this compound serves as a monomer in polyimide synthesis. Both compounds incorporate chlorophenyl groups, but their applications diverge: the target compound is nitrogen-rich (suggesting biological activity), whereas 3-chloro-N-phenyl-phthalimide is a polymer precursor .

Research Findings and Implications

- Antimicrobial Potential: Chlorhexidine’s efficacy against Gram-positive/negative bacteria is well-established. The target compound’s free biguanide groups may offer similar mechanisms (membrane disruption), but its extended chain could reduce cellular penetration or increase toxicity .

- Synthetic Challenges: The synthesis of N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl derivatives likely involves multi-step guanylation reactions, akin to chlorhexidine production. Purity requirements for intermediates (e.g., 3-chloro-N-phenyl-phthalimide) highlight the importance of optimized protocols .

Preparation Methods

Stepwise Condensation Approach

The synthesis begins with the preparation of a hexamethylene bis(cyanoguanidine) intermediate, which is subsequently reacted with two distinct aromatic amines.

Step 1: Synthesis of Hexamethylene Bis(cyanoguanidine)

1,6-Diaminohexane is condensed with two equivalents of cyanoguanidine under acidic conditions (e.g., HCl catalysis) to form the bis(cyanoguanidine) intermediate.

Reaction Conditions

Step 2: Sequential Amine Substitution

The bis(cyanoguanidine) intermediate undergoes nucleophilic substitution with 4-chloroaniline and aniline in a stepwise manner.

-

First Substitution:

-

Second Substitution:

Purification:

One-Pot Asymmetric Synthesis

A modified one-pot method employs controlled addition rates and temperature gradients to favor asymmetric substitution.

Procedure

-

Initial Charge: Hexamethylene bis(cyanoguanidine), 4-chloroaniline (1 eq), and aniline (1 eq) are suspended in ethanol.

-

Temperature Gradient:

-

50°C for 4 hours (partial substitution with 4-chloroaniline).

-

80°C for 12 hours (complete substitution with aniline).

-

-

Acid Catalyst: HCl gas bubbled through the solution to protonate intermediates and prevent side reactions.

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Molar Ratio | 1:1:1 (bis:4-ClPh:Ph) |

| Yield | 55–60% |

| Purity | 90–92% |

Limitations:

-

Residual symmetrical byproducts (e.g., bis(4-chlorophenyl) or bis(phenyl)) require chromatographic separation.

Optimization of Reaction Conditions

Solvent Systems

Ethanol is preferred due to its ability to dissolve both polar intermediates and aromatic amines. Alternative solvents include:

| Solvent | Boiling Point (°C) | Solubility of Product | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | High | 60 |

| Isopropanol | 82 | Moderate | 45 |

| DMF | 153 | High | 50 |

Trade-offs: Higher-boiling solvents (e.g., DMF) improve solubility but complicate purification.

Catalysis and pH Control

-

Acid Catalysts: HCl or acetic acid (1–10 mol%) enhance reaction rates by protonating cyanoguanidine, increasing electrophilicity.

-

Base Additives: Triethylamine (TEA) neutralizes HCl, preventing excessive protonation of amines.

Optimal pH Range: 4–6 (maintained via buffer systems).

Characterization and Analytical Data

Spectroscopic Confirmation

Q & A

What are the critical considerations for designing a synthetic pathway for N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide?

Answer:

The synthesis of this polyazamacrocycle requires precise control over reaction stoichiometry and regioselectivity due to its multiple imine and biguanide functional groups. Key steps include:

- Intermediate Purification: Use column chromatography (e.g., high-resolution reverse-phase columns like Chromolith HPLC) to isolate intermediates, as impurities can lead to side reactions in subsequent steps .

- Optimization of Coupling Agents: Compare dehydrosulfurizing agents (e.g., dicyclohexylcarbodiimide (DCC) vs. iodine-triethylamine mixtures) to maximize yields and minimize byproducts, as demonstrated in analogous oxadiazine syntheses .

- pH and Solvent Selection: Maintain pH 7–8 in aqueous conditions to stabilize imine bonds, and use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .

Table 1: Example yield comparison for coupling agents (hypothetical data based on ):

| Agent | Yield (%) | Purity (HPLC) | Byproducts Detected |

|---|---|---|---|

| DCC | 85 | 98% | Trace amines |

| I₂ + Et₃N | 72 | 95% | Sulfur derivatives |

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism or solvent-dependent conformational changes. Methodological approaches include:

- Variable Temperature NMR: Identify dynamic equilibria (e.g., imine-enamine tautomerism) by analyzing peak splitting at temperatures ranging from 25°C to −40°C .

- High-Resolution MS with Isotopic Labeling: Confirm molecular formulas using ¹³C/¹⁵N-labeled precursors to distinguish isobaric fragments .

- Computational Validation: Compare experimental ¹H/¹³C shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or COMSOL Multiphysics) .

Advanced Note: For ambiguous cases, X-ray crystallography is definitive but requires high-purity crystals. Use vapor diffusion with dichloromethane/hexane to grow suitable crystals .

What advanced computational methods are suitable for predicting the biological activity of this compound?

Answer:

Leverage molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) to model interactions with biological targets:

- Target Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., Pfmrk kinase) or receptors, focusing on the chlorophenyl and biguanide moieties as pharmacophores .

- Free Energy Perturbation (FEP): Quantify binding affinity changes when modifying substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) .

- ADMET Prediction: Apply tools like SwissADME to assess permeability and metabolic stability, critical for in vivo studies .

Table 2: Hypothetical ADMET profile (based on ):

| Property | Prediction |

|---|---|

| LogP | 2.8 |

| CYP3A4 Inhibition | Moderate |

| hERG Inhibition | Low |

How can Design of Experiments (DoE) optimize reaction conditions for this compound?

Answer:

Apply response surface methodology (RSM) to screen variables efficiently:

- Factors: Temperature (40–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1 mol%).

- Response Variables: Yield, purity, reaction time.

- Case Study: A peptide synthesis protocol using fractional factorial design reduced optimization time by 60% compared to one-variable-at-a-time (OVAT) approaches .

What methodological strategies address low reproducibility in biological assays involving this compound?

Answer:

Reproducibility issues often stem from batch-to-batch variability or assay interference. Mitigate via:

- Strict QC Protocols: Enforce ≥98% purity (HPLC) and characterize each batch with ¹H NMR, LC-MS, and elemental analysis .

- Counterion Standardization: The diacetate salt form (CAS 56-95-1) is preferred for solubility and stability in aqueous buffers .

- Blinded Controls: Include inactive analogs (e.g., N14-methyl derivatives) to rule out nonspecific effects in enzyme inhibition assays .

How can researchers investigate the compound’s mechanism of action using in vitro models?

Answer:

- Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins (e.g., Pfmrk kinase) .

- Metabolic Profiling: Apply ¹⁹F-NMR with fluorinated analogs to track intracellular metabolism in cancer cell lines .

- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cells (e.g., Pfmrk−/−) .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Heat Management: Exothermic imine couplings require jacketed reactors with precise temperature control (−10°C to 25°C) .

- Byproduct Accumulation: Implement inline FTIR monitoring to detect side products (e.g., hydrolysis of biguanides) and trigger automated purification .

- Solvent Recovery: Use nanofiltration membranes to recycle DMF, reducing costs and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.